

# A Comparative Guide to Bristol Myers Squibb's Next-Generation Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

While specific clinical trial data for a compound designated "BMS-496" is not publicly available, this guide provides a comparative analysis of three promising clinical-stage oncology candidates from Bristol Myers Squibb's pipeline. This report details the available clinical data, experimental protocols, and mechanisms of action for Arlo-cel (BMS-986393), a CAR T-cell therapy; BMS-986504 (MRTX1719), a targeted small molecule inhibitor; and Relatlimab (BMS-986016), a monoclonal antibody.

## **Executive Summary**

This guide offers a head-to-head comparison of three distinct therapeutic modalities being developed by Bristol Myers Squibb, each targeting different aspects of cancer biology. Arlo-cel represents a cellular therapy approach for hematologic malignancies, BMS-986504 is a precision medicine for solid tumors with a specific genetic alteration, and Relatlimab is an immunotherapy agent aimed at reinvigorating the anti-tumor immune response. The following sections provide a detailed breakdown of their clinical performance, the methodologies of their respective pivotal trials, and the biological pathways they modulate.

### **Data Presentation: A Comparative Overview**

The following tables summarize the key quantitative data from clinical trials of Arlo-cel, BMS-986504, and Relatlimab.



Table 1: Efficacy Data

| Compound                                  | Clinical Trial                                          | Indication                                               | Key Efficacy<br>Endpoint(s)                  | Result(s)                                                                         |
|-------------------------------------------|---------------------------------------------------------|----------------------------------------------------------|----------------------------------------------|-----------------------------------------------------------------------------------|
| Arlo-cel (BMS-<br>986393)                 | CC-95266-MM-<br>001<br>(NCT04674813)                    | Relapsed/Refract<br>ory Multiple<br>Myeloma              | Overall<br>Response Rate<br>(ORR)            | 87% in the overall efficacy-evaluable population (n=79)[1]                        |
| Complete<br>Response (CR)<br>Rate         | 53% in the overall efficacy-evaluable population[1]     |                                                          |                                              |                                                                                   |
| ORR at Recommended Phase 2 Dose (RP2D)    | 91% (n=23)[1]                                           | _                                                        |                                              |                                                                                   |
| BMS-986504<br>(MRTX1719)                  | CA240-0007<br>(NCT05245500)                             | Advanced Solid Tumors with Homozygous MTAP Deletion      | Objective<br>Responses<br>(Phase 1)          | Six confirmed objective responses observed[2]                                     |
| Relatlimab<br>(BMS-986016) +<br>Nivolumab | RELATIVITY-047<br>(NCT03470922)                         | Previously Untreated Metastatic or Unresectable Melanoma | Median<br>Progression-Free<br>Survival (PFS) | 10.1 months for<br>the combination<br>vs. 4.6 months<br>for nivolumab<br>alone[3] |
| 12-month PFS<br>Rate                      | 47.7% for the combination vs. 36.0% for nivolumab alone |                                                          |                                              |                                                                                   |

Table 2: Safety Data



| Compound                                                                 | Clinical Trial                   | Key Adverse<br>Events (Grade 3/4)   | Incidence                                                        |
|--------------------------------------------------------------------------|----------------------------------|-------------------------------------|------------------------------------------------------------------|
| Arlo-cel (BMS-<br>986393)                                                | CC-95266-MM-001<br>(NCT04674813) | Cytokine Release<br>Syndrome (CRS)  | Grade 3/4 events were infrequent, with most being Grade 1/2. [1] |
| Immune Effector Cell-<br>Associated<br>Neurotoxicity<br>Syndrome (ICANS) | 2% Grade 3/4[1]                  |                                     |                                                                  |
| BMS-986504<br>(MRTX1719)                                                 | CA240-0007<br>(NCT05245500)      | Dose-Limiting Toxicities            | Not observed at doses<br>up to 400mg once<br>daily[2]            |
| Relatlimab (BMS-<br>986016) + Nivolumab                                  | RELATIVITY-047<br>(NCT03470922)  | Treatment-Related<br>Adverse Events | 18.9% for the combination vs. 9.7% for nivolumab alone           |

## **Experimental Protocols**

Below are the detailed methodologies for the key clinical trials cited in this guide.

## Arlo-cel (BMS-986393): CC-95266-MM-001 (NCT04674813)

This is a Phase 1, multicenter, open-label study evaluating the safety and efficacy of arlocabtagene autoleucel in adults with relapsed and/or refractory multiple myeloma.[1]

- Patient Population: Adults with multiple myeloma who have received at least three prior lines
  of therapy, including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38
  antibody.
- Study Design: The study consists of a dose-escalation phase to determine the recommended Phase 2 dose (RP2D), followed by a dose-expansion phase at the RP2D.



- Treatment Plan: Patients undergo leukapheresis to collect T cells, which are then genetically
  modified to express the GPRC5D-directed CAR. Prior to infusion of Arlo-cel, patients receive
  lymphodepleting chemotherapy, typically a combination of cyclophosphamide and
  fludarabine.[4] Arlo-cel is administered as a single intravenous infusion.
- Key Assessments: The primary endpoints are the incidence of adverse events and the
  establishment of the RP2D. Secondary endpoints include overall response rate (ORR),
  complete response (CR) rate, and duration of response.

#### BMS-986504 (MRTX1719): CA240-0007 (NCT05245500)

This is a Phase 1/2, open-label, multicenter study of BMS-986504 in patients with advanced solid tumors with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][5]

- Patient Population: Adults with histologically confirmed, advanced, unresectable, or metastatic solid tumors with documented homozygous MTAP deletion.[5] Patients must have received, been refractory to, or been intolerant of standard-of-care therapy.
- Study Design: The study includes a dose-escalation phase to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of BMS-986504 and to determine the RP2D. This is followed by a dose-expansion phase to further evaluate the safety and anti-tumor activity in specific tumor types.
- Treatment Plan: BMS-986504 is administered orally on a continuous daily dosing schedule.
- Key Assessments: The primary objectives are to assess the safety and tolerability of BMS-986504 and to determine the RP2D. Secondary objectives include evaluating the preliminary anti-tumor activity (ORR, duration of response), pharmacokinetics, and pharmacodynamics.

## Relatlimab (BMS-986016): RELATIVITY-047 (NCT03470922)

This is a Phase 2/3, randomized, double-blind study of relatlimab in combination with nivolumab versus nivolumab alone in patients with previously untreated metastatic or unresectable melanoma.[3][6]



- Patient Population: Adult and pediatric patients (12 years or older) with histologically confirmed, previously untreated, unresectable Stage III or Stage IV melanoma.
- Study Design: Patients were randomized in a 1:1 ratio to receive either the fixed-dose combination of relatlimab and nivolumab or nivolumab monotherapy.
- Treatment Plan: The combination of relatlimab and nivolumab is administered as a single intravenous infusion every four weeks. Nivolumab monotherapy is also administered intravenously every four weeks.[3]
- Key Assessments: The primary endpoint is progression-free survival (PFS) as assessed by a blinded independent central review. Secondary endpoints include overall survival and objective response rate.

# Mandatory Visualization Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: GPRC5D Signaling and Arlo-cel Mechanism of Action.





Click to download full resolution via product page

Caption: PRMT5 Signaling in MTAP-Deleted Cancers.





Click to download full resolution via product page

Caption: LAG-3 Signaling Pathway and Relatlimab's Mechanism.





Click to download full resolution via product page

Caption: General Clinical Trial Experimental Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. onclive.com [onclive.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Relatlimab and Nivolumab versus Nivolumab in Untreated Advanced Melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mskcc.org [mskcc.org]
- 5. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A Study of Relatlimab Plus Nivolumab Versus Nivolumab Alone in Participants With Advanced Melanoma | BMS Clinical Trials [bmsclinicaltrials.com]
- To cite this document: BenchChem. [A Comparative Guide to Bristol Myers Squibb's Next-Generation Oncology Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369131#clinical-trial-data-for-bms-496-analogues]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com